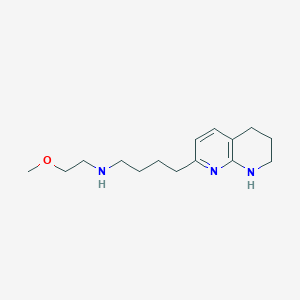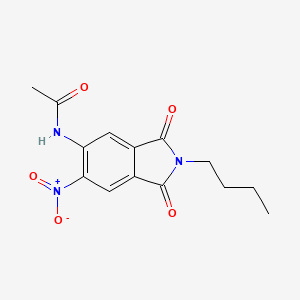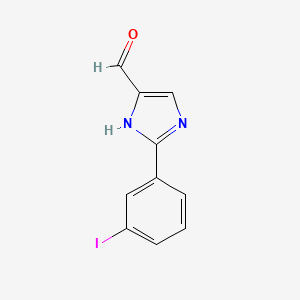
5-(Dichloromethyl)-1,2,3-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dichloromethyl)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of a dichloromethyl group and three methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene typically involves the chloromethylation of 1,2,3-trimethoxybenzene. This can be achieved through the reaction of 1,2,3-trimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dichloromethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-(formyl)-1,2,3-trimethoxybenzene or 5-(carboxyl)-1,2,3-trimethoxybenzene.
Reduction: Formation of 5-(methyl)-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dichloromethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1,2,3-Trimethoxybenzene: A precursor in the synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene.
5-(Formyl)-1,2,3-trimethoxybenzene: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both dichloromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H12Cl2O3 |
|---|---|
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
5-(dichloromethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3 |
InChI-Schlüssel |
JRNYWBDSGQQINH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)

